2-methyl-N-(pyridin-4-ylmethyl)propan-1-amine

Overview

Description

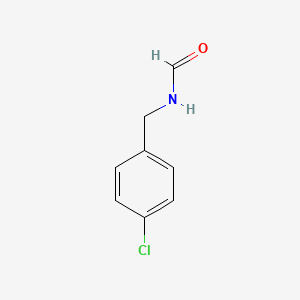

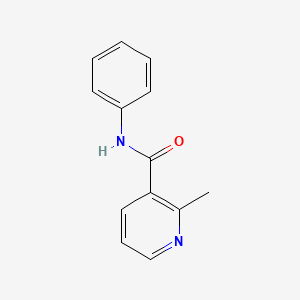

“2-methyl-N-(pyridin-4-ylmethyl)propan-1-amine”, also known as 4-(2-Aminoethyl)-N-methylpyridine, is a biologically active molecule. It has a molecular weight of 164.25 g/mol and is typically in liquid form .

Molecular Structure Analysis

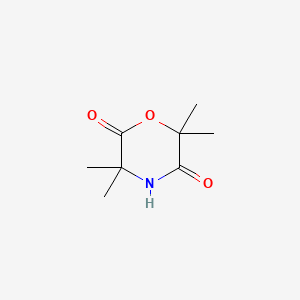

The InChI code for this compound is 1S/C9H14N2/c1-9(2,7-10)8-3-5-11-6-4-8/h3-6H,7,10H2,1-2H3 . This indicates that the compound has a pyridine ring attached to a propan-1-amine group with a methyl group attached to the nitrogen.

Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 164.25 g/mol. The compound’s density is 0.942g/cm3, and it has a boiling point of 249.7ºC at 760 mmHg .

Scientific Research Applications

Pharmacological Research

2-methyl-N-(pyridin-4-ylmethyl)propan-1-amine has been characterized as a high-affinity antagonist selective for κ-opioid receptors . It has shown potential in treating depression and addiction disorders . The compound demonstrated antidepressant-like efficacy in the mouse forced-swim test, attenuated the behavioral effects of stress in the mouse social defeat stress assay, and showed therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior .

Molecular Simulation

The compound and its derivatives have been used in molecular simulation methods for describing the arrangement of intercalated molecules within a layered structure of zirconium 4-sulfophenylphosphonate . The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .

Non-linear Optics

The compound has potential use in non-linear optics . The dipole moments of the compound and its derivatives were calculated in the final models to illustrate potential use of these materials in non-linear optics .

Materials Science

The compound can be incorporated into layered inorganic compounds, which might serve as the host carriers . This approach includes the incorporation of the push–pull chromophores into a polymeric matrix as well as the incorporation of these molecules as guests into layered inorganic compounds .

Optical Signal Processing

Materials having nonlinear optical properties are of great interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors . The compound, being a push–pull chromophore, can be used in these applications .

Drug Development

Given its high affinity for κ-opioid receptors and its potential in treating depression and addiction disorders, the compound could be used in the development of new drugs .

Mechanism of Action

Target of Action

The primary target of 2-Methyl-N-(4-Pyridinylmethyl)-1-Propanamine is the κ-opioid receptor (KOR). This compound acts as a high-affinity antagonist for KOR, with a reduced affinity for human μ-opioid receptors (MORs) and negligible affinity for δ-opioid receptors .

Mode of Action

As a KOR antagonist, 2-Methyl-N-(4-Pyridinylmethyl)-1-Propanamine binds to KORs, blocking their activation by endogenous or exogenous agonists. This prevents the downstream effects typically induced by KOR activation .

Biochemical Pathways

The κ-opioid receptor is part of the opioid family of receptors, which are involved in pain regulation, stress response, and mood disorders. By acting as an antagonist, 2-Methyl-N-(4-Pyridinylmethyl)-1-Propanamine can modulate these pathways, potentially leading to therapeutic effects .

Pharmacokinetics

As a kor antagonist, its bioavailability and pharmacokinetic profile would be crucial for its efficacy .

Result of Action

In preclinical studies, 2-Methyl-N-(4-Pyridinylmethyl)-1-Propanamine demonstrated antidepressant-like efficacy, attenuated the behavioral effects of stress, and showed therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior .

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name |

2-methyl-N-(pyridin-4-ylmethyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-9(2)7-12-8-10-3-5-11-6-4-10/h3-6,9,12H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFINAHAVXGIORL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358962 | |

| Record name | 2-methyl-N-(pyridin-4-ylmethyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

869941-71-9 | |

| Record name | N-(2-Methylpropyl)-4-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869941-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-methyl-N-(pyridin-4-ylmethyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3057903.png)

![1-(4-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3057904.png)

![2-Propenoic acid, 2-[2-(ethenyloxy)ethoxy]ethyl ester](/img/structure/B3057910.png)

![Thieno[2,3-b]pyridine-6-carbonitrile](/img/structure/B3057915.png)

![4-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B3057916.png)

![Phenol, 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-4-chloro-](/img/structure/B3057919.png)